molecular formula C31H42N4O4 B10868393 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide

4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide

Cat. No.: B10868393
M. Wt: 534.7 g/mol
InChI Key: OHPQCIPYVZKSFC-UHFFFAOYSA-N
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Description

4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a piperazine ring, a tricyclo[3.3.1.1~3,7~]decane moiety, and a methoxyphenyl group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tricyclo[3.3.1.1~3,7~]decane moiety: This step involves the reaction of the piperazine derivative with a tricyclo[3.3.1.1~3,7~]decane derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final cyclization and purification: The final product is obtained through cyclization reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexylidene moiety, converting them to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features. The presence of the tricyclo[3.3.1.1~3,7~]decane moiety, the methoxyphenyl group, and the piperazine ring in a single molecule provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

N-(1-adamantyl)-4-[2-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C31H42N4O4/c1-39-26-4-2-24(3-5-26)25-15-28(36)27(29(37)16-25)20-32-6-7-34-8-10-35(11-9-34)30(38)33-31-17-21-12-22(18-31)14-23(13-21)19-31/h2-5,20-23,25,36H,6-19H2,1H3,(H,33,38)

InChI Key

OHPQCIPYVZKSFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)NC45CC6CC(C4)CC(C6)C5)O

Origin of Product

United States

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